molecular formula C12H16ClN B1486452 [(2-Chlorophenyl)methyl](1-cyclopropylethyl)amine CAS No. 1019615-35-0

[(2-Chlorophenyl)methyl](1-cyclopropylethyl)amine

Cat. No. B1486452
M. Wt: 209.71 g/mol
InChI Key: HVQCNPYJTOBRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chlorophenyl)methyl (1-cyclopropylethyl)amine, commonly referred to as 2-CPMEA, is a synthetic amine and a derivative of amphetamine. It is used for scientific research purposes, primarily in neuroscience and pharmacology. 2-CPMEA has a wide range of applications and is used in experiments to study the mechanisms of action of various drugs, as well as to investigate the biochemical and physiological effects of these drugs.

Scientific Research Applications

2-CPMEA is used as a tool for scientific research, primarily in neuroscience and pharmacology. It is used in experiments to study the mechanisms of action of various drugs, as well as to investigate the biochemical and physiological effects of these drugs. It is also used to study the effects of drug interactions on the central nervous system.

Mechanism Of Action

2-CPMEA acts as an agonist of the norepinephrine transporter (NET). It binds to NET and increases the amount of norepinephrine available in the synapse, resulting in increased neuronal activity. This increased activity can lead to increased alertness, focus, and energy.

Biochemical And Physiological Effects

2-CPMEA has a range of biochemical and physiological effects. It has been shown to increase alertness, focus, and energy levels. It has also been shown to increase heart rate and blood pressure, as well as to cause mild euphoria. In addition, it has been shown to increase the release of dopamine and serotonin, which can lead to improved mood and decreased anxiety.

Advantages And Limitations For Lab Experiments

2-CPMEA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound to synthesize, and it is also highly soluble in water, which makes it easy to use in experiments. However, there are also some limitations to its use in lab experiments. It has a short half-life, meaning that its effects are relatively short-lived. In addition, it can cause side effects such as increased heart rate and blood pressure, which can be dangerous if not monitored carefully.

Future Directions

There are several potential future directions for the use of 2-CPMEA in scientific research. It could be used to study the effects of drugs on the central nervous system, as well as to investigate the biochemical and physiological effects of various drugs. In addition, it could be used to study the effects of drug interactions on the central nervous system. Finally, it could be used in experiments to investigate the effects of psychostimulants on behavior and cognition.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-cyclopropylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c1-9(10-6-7-10)14-8-11-4-2-3-5-12(11)13/h2-5,9-10,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQCNPYJTOBRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Chlorophenyl)methyl](1-cyclopropylethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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